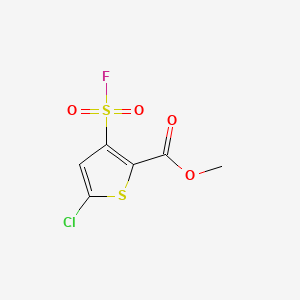
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C7H4ClFO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of chloro, fluorosulfonyl, and carboxylate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.
Chlorination: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride.
Esterification: The carboxylic acid group is esterified to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro and fluorosulfonyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Alter Cellular Processes: By affecting key proteins and pathways, it can modulate various cellular processes, such as inflammation or microbial growth.
類似化合物との比較
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Contains a methylsulfamoyl group, offering different reactivity and applications.
Methyl 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester: Another derivative with distinct functional groups and properties.
特性
分子式 |
C6H4ClFO4S2 |
|---|---|
分子量 |
258.7 g/mol |
IUPAC名 |
methyl 5-chloro-3-fluorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 |
InChIキー |
FEGPMIWDNBHWIB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















